molecular formula C17H22N4O B3017861 4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide CAS No. 1396886-48-8

4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide

Cat. No. B3017861
CAS RN: 1396886-48-8
M. Wt: 298.39
InChI Key: DAFLBLBLJCANMG-UHFFFAOYSA-N
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Description

The compound "4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide" is a derivative of imidazolylbenzamide, a class of compounds known for their potential in medicinal chemistry. Imidazolylbenzamides have been studied for various biological activities, including their role in cardiac electrophysiological activity as class III agents . These compounds are characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. The imidazole ring is known for its role in bioactive molecules, including drugs and agrochemicals.

Synthesis Analysis

The synthesis of imidazolylbenzamide derivatives, such as the one , typically involves the formation of an imine from an alpha-aminoamide moiety and a ketone or aldehyde, followed by intramolecular cyclization . The process can exhibit stereoselectivity, especially when substituents like o-carboxyl or o-methoxycarbonyl are present on the benzaldehyde . In the case of N-substituted imidazolylbenzamides, the synthesis has been shown to yield compounds with significant cardiac electrophysiological activity, suggesting a careful and precise synthetic approach to achieve the desired biological effects .

Molecular Structure Analysis

The molecular structure of imidazolylbenzamide derivatives is crucial for their biological activity. For instance, the spatial arrangement of the benzothiazine and pyridine fragments in related compounds has been shown to affect their analgesic and anti-inflammatory properties . X-ray diffraction analysis is often used to confirm the structure of synthesized substances, providing insights into the conformation of the molecular framework and its potential interactions with biological targets .

Chemical Reactions Analysis

Imidazolylbenzamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The reactivity of these compounds can be influenced by the presence of substituents, as seen in the interaction of aminopyridines with imidazolide, where the sulfo group can sometimes prevent acylation of sterically hindered amines . The electrophilic attack typically targets the ring nitrogen in the aromatic form of aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of the imidazole ring, benzyl group, and piperidine moiety would contribute to its solubility, boiling and melting points, and stability. These properties are essential for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The electrophysiological activity of related N-substituted imidazolylbenzamides indicates that the compound may also possess significant biological activity, potentially as a class III antiarrhythmic agent .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the known activities of other imidazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-benzyl-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(19-12-15-4-2-1-3-5-15)21-9-6-16(7-10-21)13-20-11-8-18-14-20/h1-5,8,11,14,16H,6-7,9-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFLBLBLJCANMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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